N'-[(3-methylphenoxy)acetyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of phenoxy and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the 3-methylphenoxy intermediate. This can be achieved through the reaction of 3-methylphenol with an appropriate halogenating agent to form the corresponding halide, followed by nucleophilic substitution with a suitable nucleophile.
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Synthesis of the Carbazole Derivative: : The carbazole moiety is synthesized through the cyclization of a suitable precursor, such as 2,3,4,9-tetrahydro-1H-carbazol-1-one .
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Coupling Reaction: : The final step involves the coupling of the phenoxy intermediate with the carbazole derivative using a coupling reagent, such as a carbodiimide, under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and carbazole moieties can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly in targeting neurological pathways due to the presence of the carbazole moiety.
Materials Science: The compound can be explored for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE is unique due to its combination of phenoxy and carbazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N'-[2-(3-methylphenoxy)acetyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanehydrazide |
InChI |
InChI=1S/C24H27N3O3/c1-17-7-6-8-18(15-17)30-16-24(29)26-25-23(28)13-14-27-21-11-4-2-9-19(21)20-10-3-5-12-22(20)27/h2,4,6-9,11,15H,3,5,10,12-14,16H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
OZSHYZIBMNPLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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